Phosphonic acid, (phenylethenylidene)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, (phenylethenylidene)bis- is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. This compound is known for its structural analogy with phosphate moieties and its coordination or supramolecular properties .
Vorbereitungsmethoden
Phosphonic acid, (phenylethenylidene)bis- can be synthesized through various methods. One common approach involves the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure, which is a two-step reaction involving bromotrimethylsilane followed by methanolysis . Industrial production methods often utilize phosphorous acid (H₃PO₃) and produce the phosphonic acid functional group simultaneously with the formation of the P-C bond .
Analyse Chemischer Reaktionen
Phosphonic acid, (phenylethenylidene)bis- undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the conversion of phosphonates to phosphonic acids using oxidizing agents.
Reduction: Phosphonic acids can be reduced to phosphonites or phosphines under specific conditions.
Substitution: The compound can undergo substitution reactions where the hydroxy groups are replaced by other functional groups. Common reagents used in these reactions include bromotrimethylsilane, methanol, and various oxidizing agents.
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, (phenylethenylidene)bis- has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various organophosphorus compounds and as a ligand in coordination chemistry.
Biology: The compound is employed in the study of enzyme inhibition and as a bioisostere for phosphate in biochemical research.
Medicine: Phosphonic acid derivatives are used in the development of antiviral drugs and as bone-targeting agents in osteoporosis treatment.
Industry: It is utilized in the production of flame retardants, plasticizers, and as a corrosion inhibitor
Wirkmechanismus
The mechanism of action of phosphonic acid, (phenylethenylidene)bis- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by mimicking phosphate groups, thereby interfering with the enzyme’s normal function. This inhibition can lead to alterations in metabolic pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Phosphonic acid, (phenylethenylidene)bis- is unique compared to other similar compounds due to its specific structural features and reactivity. Similar compounds include:
Phosphorous acid (H₃PO₃): Structurally related but lacks the phenylethenylidene group.
Bisphosphonates: Used in medicine for bone diseases, these compounds have two phosphonate groups attached to a central carbon atom.
Phosphonates: General class of compounds containing C-PO(OR)₂ groups, where R is an organic group.
Phosphonic acid, (phenylethenylidene)bis- stands out due to its unique combination of functional groups and its diverse range of applications in various fields.
Eigenschaften
CAS-Nummer |
105532-75-0 |
---|---|
Molekularformel |
C8H10O6P2 |
Molekulargewicht |
264.11 g/mol |
IUPAC-Name |
(2-phenyl-1-phosphonoethenyl)phosphonic acid |
InChI |
InChI=1S/C8H10O6P2/c9-15(10,11)8(16(12,13)14)6-7-4-2-1-3-5-7/h1-6H,(H2,9,10,11)(H2,12,13,14) |
InChI-Schlüssel |
ZQPNDFMXXHNXAH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=C(P(=O)(O)O)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.